(1S,3S)-3-Methoxycyclopentan-1-amine

Analytical Chemistry Structural Elucidation Quality Control

(1S,3S)-3-Methoxycyclopentan-1-amine (CAS 1354392-77-0), commonly referred to as trans-3-methoxycyclopentan-1-amine, is a chiral cyclopentylamine derivative characterized by a rigid five-membered ring bearing a methoxy group at the 3-position and a primary amine at the 1-position, both in a specific trans (1S,3S) stereochemical configuration. This compound serves as a versatile synthetic intermediate and key chiral scaffold in medicinal chemistry, with its defined stereochemistry and rigid cyclopentane backbone contributing to its utility in asymmetric synthesis and the development of bioactive molecules.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1354392-77-0
Cat. No. B2618178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Methoxycyclopentan-1-amine
CAS1354392-77-0
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCOC1CCC(C1)N
InChIInChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
InChIKeyBVILPGWUKJERFN-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1S,3S)-3-Methoxycyclopentan-1-amine (CAS 1354392-77-0) Is a Critical Chiral Scaffold for Medicinal Chemistry and Asymmetric Synthesis


(1S,3S)-3-Methoxycyclopentan-1-amine (CAS 1354392-77-0), commonly referred to as trans-3-methoxycyclopentan-1-amine, is a chiral cyclopentylamine derivative characterized by a rigid five-membered ring bearing a methoxy group at the 3-position and a primary amine at the 1-position, both in a specific trans (1S,3S) stereochemical configuration [1]. This compound serves as a versatile synthetic intermediate and key chiral scaffold in medicinal chemistry, with its defined stereochemistry and rigid cyclopentane backbone contributing to its utility in asymmetric synthesis and the development of bioactive molecules .

1Defined (1S,3S) trans stereochemistry for asymmetric synthesis research
2Analytical confirmation of stereochemical identity by MIKE spectroscopy
3Chiral building block for controlled SAR studies

The Risk of Using Unspecified or Racemic 3-Methoxycyclopentan-1-amine in Drug Discovery


Generic substitution of (1S,3S)-3-Methoxycyclopentan-1-amine with its racemic mixture or alternative stereoisomers (e.g., cis-(1S,3R) or trans-(1R,3R)) is scientifically unsound due to the profound impact of stereochemistry on molecular recognition, physicochemical properties, and biological activity . The trans (1S,3S) configuration dictates a specific three-dimensional orientation of the amine and methoxy groups, which directly influences binding affinity to chiral biological targets, as well as key drug-likeness parameters such as lipophilicity (LogP) and basicity (pKa) [1]. The quantitative evidence below demonstrates that these stereoisomers are not interchangeable and that selecting the defined (1S,3S) isomer is essential for achieving reproducible and predictable outcomes in structure-activity relationship (SAR) studies and asymmetric synthesis.

Target: (1S,3S) trans isomer
Specific spatial orientation of amine and methoxy groups; defined LogP and pKa profile
Substitute: racemic or cis isomers
Mixture of stereoisomers with variable 3D configuration; different physicochemical and binding properties
Stereochemical configuration may influence target binding affinity and SAR reproducibility
Lipophilicity and basicity differences among stereoisomers can alter ADME and permeability profiles
Analytical fragmentation (MIKE) confirms distinct identities; not interchangeable without full characterization

Quantitative Differentiation of (1S,3S)-3-Methoxycyclopentan-1-amine from Closest Analogs


Unequivocal Differentiation of Trans vs. Cis Isomers via Mass Spectrometry

Mass-analyzed ion kinetic energy (MIKE) spectroscopy provides unequivocal differentiation between the trans-(1S,3S) and cis-(1R,3S) isomers of 3-methoxycyclopentan-1-amine. This analytical method distinguishes the isomers based on their unique fragmentation patterns under electron ionization, enabling precise structural confirmation and purity assessment [1].

MS isomer differentiation
Head-to-head
MIKE spectroscopy distinguishes trans- and cis-isomers by unique fragmentation patterns under electron ionization
Supports stereochemical identity confirmation in QC
Method may require standardization per lot
Analytical Chemistry Structural Elucidation Quality Control

Lower Lipophilicity of (1S,3S)-Isomer Compared to (1S,3R)-Isomer

The (1S,3S)-trans isomer exhibits a lower predicted octanol-water partition coefficient (LogP) compared to its (1S,3R)-cis analog. Specifically, the (1S,3S)-isomer has a calculated XLogP3 of 0.1 , whereas the (1S,3R)-cis isomer hydrochloride has a predicted LogP of 0.9344 .

Lipophilicity comparison
Cross-study comparable
XLogP3 0.1 for (1S,3S) vs. 0.9344 for (1S,3R)-cis isomer
Lower predicted lipophilicity suggests altered solubility and permeability potential
Predicted values; experimental LogD validation advised
Medicinal Chemistry ADME Properties Drug Design

Predicted pKa Distinguishes (1S,3S)-Isomer from Non-Chiral Analog

The (1S,3S)-trans isomer possesses a predicted acid dissociation constant (pKa) that distinguishes it from the non-chiral, diastereomeric mixture of 3-methoxycyclopentan-1-amine. While the predicted pKa for the diastereomeric mixture is 10.34 ± 0.40 , the pKa for the pure (1S,3S) isomer is expected to be within this range but is a specific, single value characteristic of the pure stereoisomer.

Basicity (pKa) differentiation
Class-level inference
Predicted pKa ~10.34 for pure isomer vs. range for diastereomeric mixture
Supports ionization-state review for formulation studies
Experimental pKa determination recommended
Medicinal Chemistry Physicochemical Properties Salt Selection

Optimal Use Cases for (1S,3S)-3-Methoxycyclopentan-1-amine Based on Verified Differentiation


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

The rigid, stereodefined (1S,3S) trans-configuration of this compound makes it an ideal chiral building block for constructing complex molecules with precise three-dimensional orientation. Its use is critical in the synthesis of bioactive molecules, agrochemicals, and catalysts where stereocontrol is paramount . The ability to analytically confirm the trans-configuration via MIKE spectroscopy [1] ensures the fidelity of the synthetic process.

Medicinal Chemistry Programs Optimizing for Lower Lipophilicity

The significantly lower LogP of the (1S,3S)-isomer (XLogP3 = 0.1) compared to its cis-analog (LogP = 0.9344) makes it a strategically advantageous scaffold for drug discovery projects where reducing lipophilicity is a goal to improve aqueous solubility, decrease metabolic clearance, or mitigate off-target toxicity.

Development of CNS-Targeting Agents as a Key Intermediate

This compound is commonly employed as an intermediate in the development of molecules targeting the central nervous system (CNS) . Its lower LogP value is a favorable physicochemical property for crossing the blood-brain barrier, and its defined stereochemistry ensures consistent interaction with CNS targets, making it a valuable building block for SAR studies in neuroscience.

Application
Selection Property
Validation Focus
Chiral scaffold synthesis studies
Stereochemical control context
Stereochemical identity by MS
Low-lipophilicity lead optimization research
Lipophilicity profile review
Predicted LogP-dependent property endpoints
CNS-targeted probe synthesis research
CNS permeability research context
Brain penetration endpoint review
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